molecular formula C7H15NO3S B13208206 2,2-Dimethyloxane-4-sulfonamide

2,2-Dimethyloxane-4-sulfonamide

Cat. No.: B13208206
M. Wt: 193.27 g/mol
InChI Key: RYHWAICZCXMPSJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyloxane-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: H2O2, SOCl2

    Reducing Agents: Common reducing agents for sulfonyl chlorides

    Bases: Organic or inorganic bases like triethylamine

Major Products:

    Sulfonamides: Formed through nucleophilic substitution reactions

    Thiols: Formed through reduction reactions

Mechanism of Action

The mechanism of action of 2,2-Dimethyloxane-4-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition disrupts bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyloxane-4-sulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

2,2-dimethyloxane-4-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10)

InChI Key

RYHWAICZCXMPSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)S(=O)(=O)N)C

Origin of Product

United States

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